molecular formula C6H10O2 B3052753 3-(Prop-2-en-1-yloxy)propanal CAS No. 44768-60-7

3-(Prop-2-en-1-yloxy)propanal

Cat. No.: B3052753
CAS No.: 44768-60-7
M. Wt: 114.14 g/mol
InChI Key: SNWWCBGKESDYKE-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yloxy)propanal is an organic compound characterized by the presence of an aldehyde group and an allyloxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Prop-2-en-1-yloxy)propanal can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with 3-chloropropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol attacks the carbon atom of the 3-chloropropanal, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yloxy)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-(Prop-2-en-1-yloxy)propanoic acid.

    Reduction: 3-(Prop-2-en-1-yloxy)propanol.

    Substitution: Various substituted propanal derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yloxy)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and allyl groups.

    Industry: Used in the production of polymers and other materials where the allyl group can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yloxy)propanal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, which can be further reduced or oxidized. The allyloxy group can participate in polymerization reactions, forming cross-linked polymers.

Comparison with Similar Compounds

Similar Compounds

    Propanal: Lacks the allyloxy group, making it less reactive in certain types of reactions.

    Prop-2-en-1-ol: Contains an alcohol group instead of an aldehyde, leading to different reactivity patterns.

    3-Chloropropanal: Contains a chlorine atom instead of an allyloxy group, making it more reactive in nucleophilic substitution reactions.

Uniqueness

3-(Prop-2-en-1-yloxy)propanal is unique due to the presence of both an aldehyde and an allyloxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

3-prop-2-enoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h2,4H,1,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWWCBGKESDYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279901
Record name 3-(prop-2-en-1-yloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44768-60-7
Record name NSC46466
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(prop-2-en-1-yloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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